molecular formula C15H12F3NO2 B1442527 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1311280-43-9

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1442527
M. Wt: 295.26 g/mol
InChI Key: KUDVTBZTDRYYLP-UHFFFAOYSA-N
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Scientific Research Applications

1. Structural Investigation and Synthesis of Organic Compounds

Triorganostannyl esters, including those related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies provide insights into their physicochemical properties and potential for forming coordination complexes with metal centers, affecting photophysical properties and ligand interactions (Tzimopoulos et al., 2010).

2. Dye and Pigment Synthesis

Research on ortho/para-aminobenzoic acids and corresponding methyl esters, including structures similar to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, has led to the development of heterocyclic azo dyes. These dyes demonstrate improved pH stability due to structural modifications (Wang et al., 2018).

3. Agricultural Applications

Substituted pyridinemonocarboxylates and benzoic acids, chemically related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been evaluated as potential chemical hybridizing agents for wheat. This application highlights the agricultural significance of such compounds (Ciha & Ruminski, 1991).

4. Development of Functionalized Organic Molecules

Studies have shown the synthesis of functionalized organic molecules, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] benzoic acid methyl ester, which bear resemblance to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds are important for understanding molecular interactions and properties (Ming & South, 2004).

5. Role in Glucose-6-Phosphatase Inhibition

Compounds like (3-pyridin-2-yl-thiouriedo)alkanoic acid esters, related to the chemical structure of interest, have been synthesized and shown to inhibit glucose-6-phosphatase enzyme, indicating potential biomedical applications (Farhanullah et al., 2004).

Safety And Hazards

The safety and hazards of “[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” are not mentioned in the sources I found.


Future Directions

The future directions of “[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” are not mentioned in the sources I found.


Please note that this information is about a similar compound and may not apply to “3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester”. For accurate information, please refer to specific resources or consult a chemistry professional.


properties

IUPAC Name

methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDVTBZTDRYYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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